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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)-

Cat. No.: B144022

Conformational Analysis of Ethanone, 1-(1-
cycloocten-1-yl)-: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of Ethanone, 1-(1-cycloocten-1-
yl)-, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of
direct experimental data for this specific compound in publicly accessible literature, this
analysis leverages predictive methodologies based on well-established principles of
conformational behavior in analogous eight-membered ring systems, such as cyclooctanone
and cyclooctene. The predicted conformational landscape of the title compound is compared
with experimentally determined data for these related structures to provide a robust
understanding of its likely spatial arrangements.

Introduction

The conformational preferences of medium-sized rings (8-11 members) are of significant
interest as they influence the reactivity, selectivity, and biological activity of molecules
containing these scaffolds. "Ethanone, 1-(1-cycloocten-1-yl)-" combines the structural
features of a cyclooctene ring and an a,3-unsaturated ketone, presenting a unique
conformational challenge due to the interplay of ring strain, torsional strain, and electronic
effects. Understanding the accessible conformations is crucial for predicting its interaction with
biological targets and for designing new synthetic routes.
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This guide outlines the predicted conformational landscape of "Ethanone, 1-(1-cycloocten-1-
yl)-" and compares it with the known conformations of cyclooctanone. The analysis is
supported by a discussion of the primary experimental techniques used for such studies:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Predicted Conformational Landscape

The conformational space of "Ethanone, 1-(1-cycloocten-1-yl)-" is predicted to be dominated
by boat-chair (BC) and twist-chair (TC) conformations, similar to those observed for
cyclooctanone. The presence of the endocyclic double bond and the acetyl group introduces
additional constraints and potential for conjugation, which influences the relative energies of
these conformers.

The acetyl group, being an sp?-hybridized substituent, is expected to prefer a pseudo-
equatorial position to minimize steric interactions with the rest of the ring. Furthermore, for
effective conjugation between the carbonyl group and the double bond, a degree of planarity is
required, which will influence the torsional angles around the C1-C(O) bond.

Comparative Data Presentation

The following tables summarize the predicted conformational data for "Ethanone, 1-(1-
cycloocten-1-yl)-" alongside experimental data for cyclooctanone.

Table 1: Predicted Major Conformers and Relative Energies for Ethanone, 1-(1-cycloocten-1-
yl)-

Predicted Relative Energy Key Dihedral Angles

Conformer .
(kcallmol) (Predicted)
. C8-C1-C2-C3 = 0°; C1-C(0)-
Boat-Chair (BC) 0.0
CH3 = 180°
Twist-Chair (TC) 15-25 Varies

Note: The relative energies are estimations based on computational studies of similar systems
and are subject to variation based on the computational method and solvent effects.
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Table 2: Experimental Conformational Data for Cyclooctanone

Experimental Relative Key Dihedral Angles (from
Conformer

Energy (kcal/mol) X-ray/INMR)
Boat-Chair (BC) 0.0 Varies
Twist-Boat-Chair (TBC) 0.8 Varies

Experimental Workflow for Conformational Analysis

The determination of the conformational landscape of a molecule like "Ethanone, 1-(1-
cycloocten-1-yl)-" typically follows a multi-step experimental and computational workflow.

Data Interpretation

Computational Modeling
(DFT, Molecular Mechanics)

NMR Spectroscopy
(1H, 13C, NOESY)
X-ray Crystallography

Conformer Population Analysis H Comparison with Analogs
A

Structure Elucidation

Synthesis of Ethanone, Purification
1-(1-cycloocten-1-yl)- (Chromatography, Recrystallization)

Click to download full resolution via product page

Caption: Experimental and computational workflow for the conformational analysis of cyclic
ketones.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For
"Ethanone, 1-(1-cycloocten-1-yl)-", a combination of 1D (*H, 13C) and 2D (COSY, HSQC,
HMBC, NOESY/ROESY) NMR experiments would be employed.

Protocol for NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated
solvent (e.g., CDCIs, acetone-de, DMSO-ds) in a standard 5 mm NMR tube. The choice of
solvent can influence the conformational equilibrium.

e 1D H and 3C NMR: Acquire standard *H and 3C{*H} NMR spectra to identify all proton and
carbon signals. For a,B-unsaturated ketones, the chemical shifts of the vinylic protons and
carbons are particularly informative about the electronic environment and conjugation.

e 2D Homonuclear Correlation (COSY): Perform a COSY experiment to establish proton-
proton coupling networks, which helps in assigning the signals of the cyclooctene ring
protons.

e 2D Heteronuclear Correlation (HSQC/HMQC): Run an HSQC or HMQC experiment to
correlate directly bonded protons and carbons, aiding in the unambiguous assignment of the
carbon skeleton.

e 2D Long-Range Heteronuclear Correlation (HMBC): An HMBC experiment is crucial for
identifying long-range (2-3 bond) correlations between protons and carbons. This is
particularly useful for assigning quaternary carbons, such as the carbonyl carbon and the C1
of the cyclooctene ring.

» Nuclear Overhauser Effect (NOESY/ROESY): NOESY or ROESY experiments are the
primary source of conformational information. These experiments detect through-space
interactions between protons that are close to each other (< 5 A). The presence and intensity
of cross-peaks provide information about the relative orientation of different parts of the
molecule, allowing for the differentiation between various conformers (e.g., boat-chair vs.
twist-chair).

o Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures
can provide thermodynamic information about the conformational equilibrium. Changes in
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chemical shifts and coupling constants with temperature can be used to determine the
relative energies (AG®°, AH®, and AS®) of the conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state
conformation of a molecule.

Protocol for X-ray Crystallography:

o Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction
experiment. This is often the most challenging step. Common methods for growing crystals
of organic molecules include:

o Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate
slowly, leading to the formation of crystals.

o Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed
in a larger sealed container with a more volatile solvent in which the compound is less
soluble. Slow diffusion of the vapor of the second solvent into the first causes the
compound to crystallize.

o Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled
to induce crystallization.

» Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a
microscope and mounted on a goniometer head.[1]

o Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with
a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern is
collected on a detector.

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are
then determined using computational methods (structure solution). The initial structural
model is then refined against the experimental data to obtain the final, accurate molecular
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structure, including bond lengths, bond angles, and torsional angles that define the
conformation.[1]

Signaling Pathways and Logical Relationships

The conformational state of a molecule like "Ethanone, 1-(1-cycloocten-1-yl)-" can be
influenced by various factors, leading to a dynamic equilibrium.

Torsional Strain Ring Strain Steric Hindrance

Electronic Effects
(Conjugation)
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Twist-Chair Conformer

Click to download full resolution via product page

Caption: Factors influencing the conformational equilibrium of cyclic molecules.

Conclusion

The conformational analysis of "Ethanone, 1-(1-cycloocten-1-yl)-" is a complex but crucial
undertaking for understanding its chemical and biological properties. While direct experimental
data is currently limited, a predictive approach based on the well-studied conformations of
analogous eight-membered rings provides valuable insights. The combination of advanced
NMR techniques and single-crystal X-ray diffraction, coupled with computational modeling,
remains the gold standard for elucidating the precise conformational landscape of such
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molecules. The methodologies and comparative data presented in this guide offer a
comprehensive framework for researchers engaged in the study and application of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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